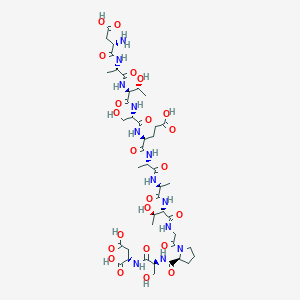
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid often involves acylation reactions and the use of trifluoroacetic anhydride with various heterocyclic substrates. For example, a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized via the acylation of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, prepared using a microwave-assisted Gewald reaction. This method is notable for its short reaction time, high yield, and environmentally friendly approach (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often involves complex conformational arrangements and bonding patterns, as exemplified by the detailed crystal structure analysis. For instance, the structure of a similar compound was elucidated using X-ray diffraction, revealing the planarity of the thiophene ring and the specific conformation of the cyclohexene ring, which adopts a half-chair conformation (Wang et al., 2014).
Chemical Reactions and Properties
Compounds with the thiophene and trifluoroacetamido groups participate in various chemical reactions, including thiophenylmethylation and thioalkylmethylation. These reactions are facilitated by catalysts like trifluoroacetic acid and involve domino three-component coupling, indicating the reactive versatility of such molecules (Mudududdla et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives are synthesized through various chemical reactions that involve acylation, cyclization, and condensation processes. These compounds are characterized using advanced techniques such as IR, NMR, MS, elemental analysis, and X-ray single-crystal diffraction. The structural analysis reveals significant insights into their conformation and planarity, contributing to the understanding of their chemical properties and potential applications in material science and pharmaceuticals (Wang et al., 2014).
Antiproliferative Activity
Research has shown that certain derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid exhibit moderate cytotoxic activity against cancer cells. These findings are based on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, demonstrating the potential of these compounds in cancer research and treatment. The complexes' ability to bind DNA sequences highlights their significance in developing targeted therapies for various cancers (Riccardi et al., 2019).
Conductive Polymers and Electrochromic Properties
The chemical versatility of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid allows for its use in the synthesis of conductive polymers. These polymers exhibit electrochromic properties, which are valuable for applications in electronic displays, smart windows, and low-energy consumption devices. The polymers can undergo color changes upon electrical stimulation, indicating their potential in developing new materials for electronics and photonics industries (Camurlu et al., 2005).
Solar Cell Applications
Derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have been explored for their use in solar cell applications. Molecular engineering of organic sensitizers incorporating thiophene units has led to high efficiencies in converting sunlight into electrical energy. These sensitizers are designed to enhance the photovoltaic performance of dye-sensitized solar cells (DSSCs), offering a promising route for the development of renewable energy technologies (Kim et al., 2006).
Responsive DNA-Binding Polymers
In the field of biotechnology, cationic polythiophenes derived from 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have shown potential as responsive DNA-binding polymers. These materials can form polyplexes with DNA, suggesting their application in gene delivery and theranostics. The ability to bind DNA at specific ratios highlights the utility of these polymers in designing gene therapy vectors and investigating gene function (Carreon et al., 2014).
Propriétés
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSEFLUNMVPQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382436 |
Source


|
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
CAS RN |
115957-22-7 |
Source


|
| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115957-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




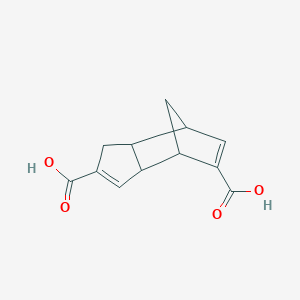
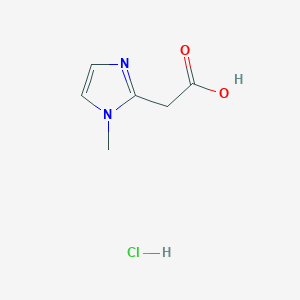

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)

![Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B52315.png)
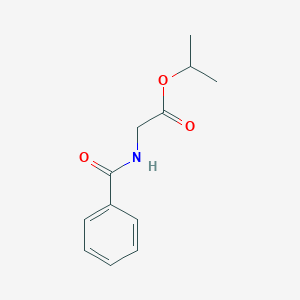
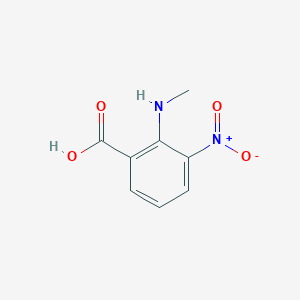
![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)
